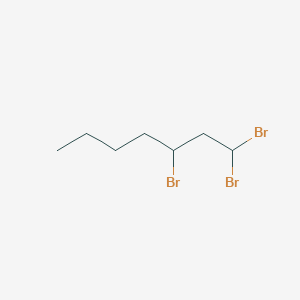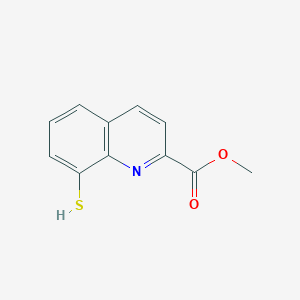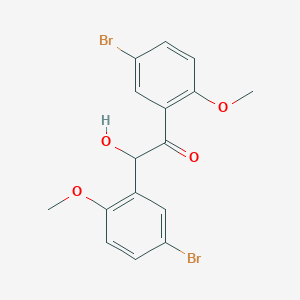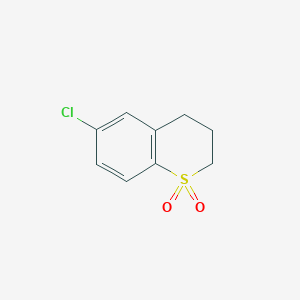
2-Methylnonadecan-2-yl chloro(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonadecan-2-yl chloro(oxo)acetate is a chemical compound with the molecular formula C22H43ClO3 It is a derivative of nonadecane, featuring a chloro(oxo)acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonadecan-2-yl chloro(oxo)acetate typically involves the esterification of 2-methylnonadecan-2-ol with chloro(oxo)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylnonadecan-2-yl chloro(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro(oxo)acetate group to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
2-Methylnonadecan-2-yl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylnonadecan-2-yl chloro(oxo)acetate involves its interaction with various molecular targets. The chloro(oxo)acetate group can undergo hydrolysis to release reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylnonadecan-2-yl acetate: Lacks the chloro group, making it less reactive in certain chemical reactions.
Nonadecan-2-yl chloro(oxo)acetate: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methylnonadecan-2-yl chloroacetate: Similar but lacks the oxo group, altering its
Propriétés
Numéro CAS |
93831-95-9 |
|---|---|
Formule moléculaire |
C22H41ClO3 |
Poids moléculaire |
389.0 g/mol |
Nom IUPAC |
2-methylnonadecan-2-yl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C22H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,3)26-21(25)20(23)24/h4-19H2,1-3H3 |
Clé InChI |
PUJHNQWDLYTYDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)(C)OC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





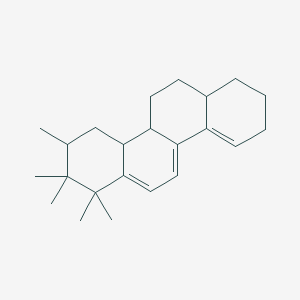
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)


